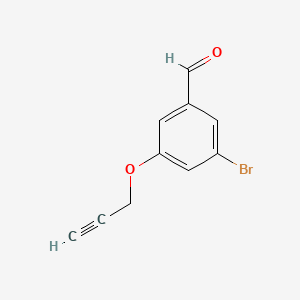

3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde

Description

3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde is a brominated aromatic aldehyde featuring a propargyl ether substituent at the 5-position. The propargyl group introduces alkyne functionality, enabling applications in click chemistry or polymer synthesis, while the bromine atom enhances electrophilicity for further substitution reactions.

The compound’s structural features, such as the planar aromatic ring and intramolecular interactions (e.g., hydrogen bonding or halogen effects), are critical to its reactivity and crystallographic behavior. These properties position it as a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H7BrO2 |

|---|---|

Molecular Weight |

239.06 g/mol |

IUPAC Name |

3-bromo-5-prop-2-ynoxybenzaldehyde |

InChI |

InChI=1S/C10H7BrO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h1,4-7H,3H2 |

InChI Key |

WKZHBIUBCBGKMV-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC(=CC(=C1)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde typically involves the nucleophilic substitution reaction of 3-bromo-5-hydroxybenzaldehyde with propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions.

Mechanistic Insight :

The reaction proceeds via an SNAr (aromatic nucleophilic substitution) mechanism, facilitated by electron-withdrawing groups (aldehyde and propargyl ether) that activate the benzene ring toward nucleophilic attack.

Alkyne-Involved Cycloadditions

The terminal alkyne group participates in click chemistry and cycloadditions.

Huisgen 1,3-Dipolar Cycloaddition

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Benzyl azide | Cu(I) catalyst, RT, 24 h | 1,4-Disubstituted 1,2,3-triazole derivative | 92% |

Sonogashira Coupling

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, 80°C | Conjugated diarylalkyne | 88% |

Applications :

These reactions are pivotal for constructing complex architectures in pharmaceutical intermediates .

Aldehyde Oxidation

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, 0°C, 2 h | 3-Bromo-5-(prop-2-yn-1-yloxy)benzoic acid | 70% | |

| Ag₂O | THF, RT, 12 h | Corresponding carboxylic acid | 65% |

Alkyne Reduction

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂, Lindlar catalyst | EtOH, 25°C, 3 h | 3-Bromo-5-(prop-2-en-1-yloxy)benzaldehyde | 90% |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 3-Phenyl-5-(prop-2-yn-1-yloxy)benzaldehyde | 83% | |

| Vinyltin reagent | PdCl₂, THF, 70°C | Styryl-substituted derivative | 75% |

Biological Activity Correlations

Derivatives synthesized via the above reactions exhibit notable bioactivity:

-

Antifungal Activity : Triazole derivatives (from Huisgen cycloaddition) show IC₅₀ values of 54.3 µg/mL against Aspergillus niger .

-

Antioxidant Capacity : Oxidation products (e.g., benzoic acid derivatives) demonstrate total antioxidant capacity comparable to trolox .

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Key Influencing Factor |

|---|---|---|---|

| SNAr | 1.2 × 10⁻³ | 85 | Electron-withdrawing substituents |

| Huisgen Cycloaddition | 3.8 × 10⁻² | 45 | Cu(I) catalyst concentration |

| Sonogashira Coupling | 2.1 × 10⁻³ | 92 | Palladium ligand choice |

This compound’s versatility in nucleophilic, cycloaddition, and cross-coupling reactions underscores its utility in medicinal chemistry and materials science. Experimental protocols and mechanistic pathways are well-documented across peer-reviewed studies[1–4].

Scientific Research Applications

3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, enabling the compound to be used in bioconjugation and labeling studies .

Comparison with Similar Compounds

Table 1: Comparative Data for Brominated Benzaldehyde Derivatives

Key Observations :

- Melting Points : The presence of bulky groups (e.g., tert-butyl in ) or hydrogen-bonding motifs (e.g., hydroxyl in ) increases melting points compared to alkoxy-substituted derivatives.

- IR Spectroscopy : The C=O stretch in aldehydes appears near 1665–1700 cm⁻¹, with hydroxyl groups (e.g., ) introducing broad peaks at ~3200 cm⁻¹.

- NMR : Aldehyde protons resonate near δ 9.8–10.2, while propargyl protons (δ ~2.5) and tert-butyl groups (δ ~1.4) are distinct identifiers.

Structural and Crystallographic Comparisons

Intramolecular Interactions:

- Hydrogen Bonding : In 3-bromo-2-hydroxybenzaldehyde , an intramolecular O–H···O hydrogen bond (O···O = 2.636 Å, angle = 154°) stabilizes the planar conformation. This is absent in this compound, where the propargyl group may instead participate in C–H···π or alkyne-based interactions.

- Steric Effects : The tert-butyl group in introduces steric hindrance, distorting packing efficiency compared to the linear propargyl substituent.

Intermolecular Interactions:

- π-Stacking : 3-Bromo-2-hydroxybenzaldehyde exhibits π-stacking (centroid distance = 3.752 Å), whereas propargyl-substituted derivatives may favor alkyne-arene interactions.

- Halogen Bonding : Bromine atoms in all derivatives contribute to C–H···Br interactions (e.g., H···Br = 3.05 Å in ), influencing crystal packing.

Biological Activity

3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves nucleophilic substitution reactions where the prop-2-yn-1-yloxy group is introduced at the 5-position of the brominated benzaldehyde. This compound can be synthesized through various methodologies, including click chemistry and other organic synthesis techniques, which allow for the formation of stable adducts with proteins and enzymes due to its reactive aldehyde and alkyne functionalities .

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits notable antioxidant properties. In a comparative analysis, it was found that compounds similar to it showed high antioxidant capacity across multiple assays, including the phosphomolybdenum assay, where it demonstrated an effective total antioxidant capacity comparable to standard antioxidants like Trolox .

Table 1: Antioxidant Activity Comparison

| Compound | Assay Method | Result (IC50 µg/ml) |

|---|---|---|

| 3-Bromo-5-(prop-2-yn-1-yloxy) | Phosphomolybdenum | Not specified |

| 5-bromo-2-(prop-2-yn-1-yloxy) | Phosphomolybdenum | 54.3 |

| Trolox | Standard | Reference |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant antibacterial activity against various bacterial strains, including Bacillus subtilis, as well as antifungal activity against Aspergillus niger. The minimum inhibitory concentration (MIC) values indicate strong potential for therapeutic applications in treating infections caused by resistant strains .

Table 2: Antimicrobial Activity

| Pathogen | Activity Type | MIC (µg/ml) |

|---|---|---|

| Bacillus subtilis | Antibacterial | Not specified |

| Aspergillus niger | Antifungal | 54.3 |

Cytotoxicity and Cancer Research

In terms of anticancer activity, research has indicated that this compound has cytotoxic effects on cancer cell lines. For instance, it showed significant cytotoxicity against the MCF-7 breast adenocarcinoma cell line with an IC50 value of 173.4 µg/ml, suggesting a potential role in cancer therapy. This effect was notably less potent compared to other derivatives, indicating that structural modifications could enhance its efficacy .

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µg/ml) |

|---|---|

| MCF-7 | 173.4 |

| Other derivatives | Varied |

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The reactive aldehyde group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or activation depending on the target.

- Gene Expression Modulation : Interaction with transcription factors may alter gene expression profiles, influencing cellular processes such as proliferation and apoptosis.

- Signal Pathway Interference : The compound may affect key signaling pathways by modulating kinases and phosphatases, thus impacting cellular responses to various stimuli .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound in scientific research:

- Antioxidant Research : A study demonstrated that derivatives of this compound exhibited neuroprotective effects against oxidative stress in neuronal cell lines, showcasing its potential in neurodegenerative disease models .

- Cancer Therapeutics : Investigations into its anticancer properties revealed that modifications to the structure could enhance selectivity towards cancer cells while minimizing effects on normal cells, suggesting avenues for drug development .

Q & A

Q. What synthetic strategies are effective for preparing 3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzaldehyde scaffold. A typical route involves:

- Bromination : Electrophilic bromination at the 3-position of 5-hydroxybenzaldehyde using in a polar solvent (e.g., DMF) under controlled temperature (0–25°C) .

- Propargylation : Protection of the aldehyde group (e.g., as an acetal) prior to O-propargylation using propargyl bromide and a base (e.g., ) in anhydrous acetone .

- Deprotection : Acidic hydrolysis (e.g., HCl/THF) to regenerate the aldehyde .

Key Challenges : Competing side reactions (e.g., over-bromination, aldehyde oxidation) require careful monitoring via TLC or HPLC.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : and NMR should confirm the aldehyde proton (~10 ppm), propargyloxy group (), and bromine-induced deshielding effects .

- HRMS : Exact mass analysis (expected , ) ensures molecular integrity .

- FTIR : Bands at ~1680 cm (aldehyde C=O) and ~3300 cm (propargyl C≡C-H) validate functional groups .

Validation : Compare experimental data with computational predictions (e.g., DFT for IR) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat to avoid skin/eye contact with the aldehyde and brominated aromatic groups .

- Ventilation : Work in a fume hood to mitigate inhalation risks, as aldehydes and propargyl ethers are volatile and irritants .

- Waste Disposal : Quench residual propargyl bromide with ethanolamine before disposal to prevent exothermic reactions .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement, employing constraints (e.g., ISOR, DELU) to model disordered propargyl or bromine atoms .

- Twinning Detection : Apply the WinGX suite to analyze or metrics for twinning; if detected, use TWIN/BASF instructions in SHELXL .

- Validation : Cross-check with ORTEP-3 visualizations to ensure anisotropic displacement ellipsoids are physically reasonable .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Mercury or PLATON to classify hydrogen bonds (e.g., interactions between aldehyde and ether groups) into motifs like or .

- Energy Frameworks : Compute interaction energies (e.g., via CrystalExplorer) to quantify the role of weak H-bonds in stabilizing the lattice .

Example : In analogous brominated benzaldehydes, interactions contribute to layered packing .

Q. How to address contradictions between experimental and computational rotational barriers in the aldehyde group?

- Methodological Answer :

- High-Resolution FTIR : Measure the torsional mode of the aldehyde group in the far-IR region (50–200 cm) to resolve ambiguities in barrier height .

- DFT Optimization : Use to model the potential energy surface, ensuring inclusion of dispersion corrections for propargyl-π interactions .

Case Study : For benzaldehyde derivatives, discrepancies arise from anharmonic effects; apply VPT2 corrections to DFT results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.